molecular formula C13H16ClN3O B6362792 1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine CAS No. 1240574-56-4

1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine

Cat. No. B6362792
CAS RN: 1240574-56-4
M. Wt: 265.74 g/mol
InChI Key: PDPUKEVMTKCNBI-UHFFFAOYSA-N
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Description

“1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine” is a chemical compound that has gained significant attention in research and industry due to its diverse applications and potential implications. It has a molecular formula of C13H16ClN3O and a molecular weight of 265.74 g/mol .


Molecular Structure Analysis

The molecular structure of “1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine” consists of a pyrazol ring attached to a butyl chain, which is further connected to a chlorophenoxy group . The exact spatial arrangement and bond lengths/angles would require more specific data or computational chemistry analysis.

Scientific Research Applications

Heterocyclic Compounds Synthesis

The synthesis of heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others utilizes derivatives similar to the targeted compound as key intermediates. These compounds serve as building blocks for various classes of heterocycles and dyes, highlighting their significance in chemical synthesis and dye manufacturing due to their unique reactivity under mild reaction conditions (Gomaa & Ali, 2020).

Environmental Impact of Chlorophenols

Research on chlorophenols, which share a part of the molecular structure with “1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine,” has shown their role as major precursors of dioxins in thermal processes like Municipal Solid Waste Incineration (MSWI). These studies emphasize the need for understanding the formation, fate, and effects of such compounds in the environment, including their contribution to air pollution and potential pathways for mitigation (Peng et al., 2016).

Anticancer Applications

Pyrazoline derivatives, a key structural motif in the compound of interest, have been extensively studied for their anticancer properties. These compounds exhibit significant biological effects and are actively researched for developing new anticancer agents. Their versatility and potential in pharmacological applications underscore the importance of such heterocyclic compounds in medicinal chemistry (Ray et al., 2022).

Catalytic and Synthetic Applications

The synthesis and application in catalysis of similar heterocyclic compounds have been a focal point of research, demonstrating their utility in creating complex molecular architectures. These compounds are integral to the development of catalysts and synthetic strategies for constructing novel heterocyclic frameworks, underscoring their broad applicability in organic synthesis and drug development (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

1-[4-(2-chlorophenoxy)butyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O/c14-11-5-1-2-6-12(11)18-10-4-3-8-17-9-7-13(15)16-17/h1-2,5-7,9H,3-4,8,10H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPUKEVMTKCNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCN2C=CC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine

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